Desipramine-d4

Isotopic Purity Quantitative Accuracy LC-MS/MS Internal Standard

Quantifying desipramine in biological matrices without a proper internal standard leads to unacceptable variability from matrix effects and ion suppression. Desipramine-d4 (CAS 61361-34-0) is the gold-standard deuterated analog engineered to solve this problem. - A +4 Da mass shift eliminates cross-talk with the unlabeled analyte, ensuring assay accuracy even at low therapeutic concentrations. - Certified isotopic enrichment (98 atom% D) and high chemical purity (≥98%) meet FDA/EMA bioanalytical method validation criteria (accuracy ≤15%, CV ≤15%). - Supplied with full traceability documentation, enabling seamless integration into ANDA bioequivalence studies and clinical TDM workflows.

Molecular Formula C18H23ClN2
Molecular Weight 306.9 g/mol
CAS No. 61361-34-0
Cat. No. B562986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesipramine-d4
CAS61361-34-0
Synonyms10,11-Dihydro-N-methyl-5H-dibenz[b,f]azepine-5-propanamine-d4;  G-35020-d4;  JB-8181-d4;  NSc-114901-d4;  Norpramin-d4;  Nortimil-d4;  Pertofran-d4;  Pertofrane-d4;  Petylyl-d4; 
Molecular FormulaC18H23ClN2
Molecular Weight306.9 g/mol
Structural Identifiers
SMILESCNCCCN1C2=CC=CC=C2CCC3=CC=CC=C31.Cl
InChIInChI=1S/C18H22N2.ClH/c1-19-13-6-14-20-17-9-4-2-7-15(17)11-12-16-8-3-5-10-18(16)20;/h2-5,7-10,19H,6,11-14H2,1H3;1H/i2D,3D,9D,10D;
InChIKeyXAEWZDYWZHIUCT-TUJKZWLVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 0.005 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Desipramine-d4 (CAS 61361-34-0) for Analytical Method Development and Validation Procurement Guide


Desipramine-d4 (CAS 61361-34-0) is a stable isotopically labeled analog of the tricyclic antidepressant desipramine, in which four hydrogen atoms are substituted with deuterium. This compound is intended for use as an internal standard in GC-MS or LC-MS/MS assays for the precise quantification of desipramine in biological matrices . The compound retains the pharmacological properties of the parent drug but is distinguished analytically by its increased molecular mass, enabling accurate differentiation and quantification in complex biological samples [1].

Why In-Class Analogs Cannot Be Substituted for Desipramine-d4 in Analytical Workflows


Substituting Desipramine-d4 with another deuterated analog or unlabeled desipramine in quantitative analytical workflows is not scientifically valid. Unlabeled desipramine lacks the mass shift required for distinction from the endogenous analyte, rendering accurate isotope dilution quantification impossible [1]. Analogs with fewer deuterium atoms, such as Desipramine-d3, may suffer from isotopic interference from the analyte's natural M+3 isotopologue, which can compromise assay accuracy and precision, particularly at low concentrations . The specific deuterium labeling pattern in Desipramine-d4 provides a baseline mass separation of at least +4 Da, which is critical for minimizing cross-talk and ion suppression effects in mass spectrometry-based assays.

Quantitative Evidence for Prioritizing Desipramine-d4 Over Competing Internal Standards


Isotopic Purity: 98 atom% D for Enhanced Quantification Accuracy

Desipramine-d4 is commercially available with a certified isotopic purity of 98 atom% D, which is a critical specification for minimizing the contribution of the internal standard to the analyte's mass channel. This high isotopic enrichment ensures that the internal standard signal is predominantly from the labeled compound, reducing the need for complex mathematical corrections. In contrast, unlabeled desipramine (isotopic purity ~0.015% D, natural abundance) is completely unsuitable as an internal standard due to its identical mass to the analyte. While exact isotopic purity specifications for Desipramine-d3 are often not explicitly stated by all vendors, the presence of three deuterium atoms (M+3 shift) can lead to interference from the natural M+3 isotopologue of unlabeled desipramine, a problem that is mitigated by the M+4 shift of Desipramine-d4 .

Isotopic Purity Quantitative Accuracy LC-MS/MS Internal Standard

Mass Spectrometry Selectivity: +4 Da Mass Shift Minimizes Interference

The incorporation of four deuterium atoms in Desipramine-d4 results in a +4 Da mass shift relative to the unlabeled analyte, which is considered the minimum acceptable shift for robust isotope dilution mass spectrometry (IDMS) methods to avoid isotopic cross-talk from the analyte's natural abundance isotopologue distribution. A +3 Da shift (as with Desipramine-d3) can be problematic, as the natural M+3 isotopologue of the unlabeled analyte may contribute a non-negligible signal to the internal standard's mass channel, particularly at higher analyte concentrations or lower mass resolution. The +4 Da shift of Desipramine-d4 effectively eliminates this source of interference, ensuring that the measured signal in the internal standard's channel is exclusively from the labeled standard .

Mass Spectrometry Isotope Dilution Selectivity

Chemical Purity: ≥98% for Reliable Quantification in Biological Matrices

Desipramine-d4 is commercially available with a guaranteed chemical purity of ≥98%, as determined by HPLC. This high purity level is critical for its use as an internal standard in quantitative assays, as any impurities could co-elute and interfere with the analyte or internal standard peaks, leading to inaccurate quantification. While unlabeled desipramine reference standards are also available at similar purities, they cannot serve as internal standards due to the lack of mass differentiation. The combination of high chemical purity (≥98%) and high isotopic purity (98 atom% D) in Desipramine-d4 provides a dual assurance of analytical reliability . In contrast, some vendors for Desipramine-d3 do not explicitly state both chemical and isotopic purity specifications on their product pages .

Chemical Purity Analytical Method Validation Pharmaceutical QC

Key Research and Industrial Applications for Desipramine-d4 in Pharmaceutical and Clinical Analysis


Therapeutic Drug Monitoring (TDM) of Desipramine in Clinical Pharmacokinetic Studies

Desipramine-d4 is essential for developing and validating LC-MS/MS methods for the accurate quantification of desipramine in patient plasma or serum. Its high isotopic purity (98 atom% D) and +4 Da mass shift ensure minimal interference from endogenous matrix components and the unlabeled analyte, enabling precise measurement of therapeutic concentrations and supporting pharmacokinetic studies and dose optimization . The use of Desipramine-d4 as an internal standard corrects for variability in sample preparation, ionization efficiency, and instrument drift, which is a critical requirement for clinical laboratory accreditation [1].

Bioequivalence and Bioavailability Studies for Generic Desipramine Formulations

Regulatory agencies such as the FDA and EMA mandate the use of validated bioanalytical methods for bioequivalence studies. Desipramine-d4 serves as the gold-standard internal standard in these assays, providing the necessary accuracy and precision to compare the pharmacokinetic profiles of test and reference desipramine formulations. The high chemical purity (≥98%) and certified isotopic enrichment of Desipramine-d4 are crucial for meeting regulatory validation criteria, including accuracy (within 15% of nominal concentration) and precision (CV ≤15%) .

Method Development and Validation for ANDA and Commercial QC of Desipramine

Desipramine-d4 can be used for analytical method development, method validation (AMV), and Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA) or during the commercial production of Desipramine. Its use as a reference standard, with the option for traceability against pharmacopeial standards (USP or EP), ensures the robustness and regulatory compliance of analytical methods used for drug substance and drug product testing [2].

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